2-Amino-4-phenyl-5H-chromeno[3,4-C]pyridine-1-carbonitrile 2-Amino-4-phenyl-5H-chromeno[3,4-C]pyridine-1-carbonitrile
Brand Name: Vulcanchem
CAS No.: 646063-30-1
VCID: VC15891950
InChI: InChI=1S/C19H13N3O/c20-10-14-17-13-8-4-5-9-16(13)23-11-15(17)18(22-19(14)21)12-6-2-1-3-7-12/h1-9H,11H2,(H2,21,22)
SMILES:
Molecular Formula: C19H13N3O
Molecular Weight: 299.3 g/mol

2-Amino-4-phenyl-5H-chromeno[3,4-C]pyridine-1-carbonitrile

CAS No.: 646063-30-1

Cat. No.: VC15891950

Molecular Formula: C19H13N3O

Molecular Weight: 299.3 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-phenyl-5H-chromeno[3,4-C]pyridine-1-carbonitrile - 646063-30-1

Specification

CAS No. 646063-30-1
Molecular Formula C19H13N3O
Molecular Weight 299.3 g/mol
IUPAC Name 2-amino-4-phenyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile
Standard InChI InChI=1S/C19H13N3O/c20-10-14-17-13-8-4-5-9-16(13)23-11-15(17)18(22-19(14)21)12-6-2-1-3-7-12/h1-9H,11H2,(H2,21,22)
Standard InChI Key ANWPODRSXGVKNV-UHFFFAOYSA-N
Canonical SMILES C1C2=C(C3=CC=CC=C3O1)C(=C(N=C2C4=CC=CC=C4)N)C#N

Introduction

Structural Nomenclature and Molecular Architecture

The IUPAC name 2-amino-4-phenyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile delineates a polycyclic system comprising a benzopyran (chromene) fused to a pyridine ring at positions 3 and 4, with substituents at positions 1 (cyano), 2 (amino), and 4 (phenyl). The numbering follows the chromeno[3,4-c]pyridine system, where the pyridine ring is annulated to the chromene moiety at the 3,4-positions .

The molecular formula is deduced as C₁₉H₁₃N₃O, derived from analogous structures . X-ray crystallography of related compounds confirms a planar geometry for the chromeno-pyridine core, with the phenyl and cyano groups adopting orthogonal orientations relative to the fused ring system .

Synthetic Methodologies

Multicomponent Cyclocondensation

A primary route involves the reaction of 2-hydroxybenzaldehyde derivatives with malononitrile and phenylacetonitrile in the presence of piperidine, facilitating Knoevenagel condensation followed by cyclization . For example, heating 2-hydroxy-4-methoxybenzaldehyde with malononitrile and ammonium acetate at 170°C yields 2-amino-4-aryl chromeno-pyridine derivatives in 65–83% yields .

Table 1: Representative Synthesis Conditions

ReactantsCatalystTemperature (°C)Yield (%)Reference
2-Hydroxybenzaldehyde, malononitrilePiperidine12078
4-Methyl-2-hydroxyacetophenoneNH₄OAc17083

Post-Functionalization Strategies

The phenyl group at position 4 is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For instance, bromination at position 4 followed by palladium-catalyzed coupling with phenylboronic acid achieves 4-phenyl substitution .

Spectroscopic Characterization

Infrared Spectroscopy

The nitrile group exhibits a sharp absorption band at ν ≈ 2230 cm⁻¹, while the amino group shows N–H stretching at ν ≈ 3448 cm⁻¹ . The carbonyl group (if present in precursors) appears at ν ≈ 1727 cm⁻¹ .

Nuclear Magnetic Resonance

  • ¹H NMR (DMSO- d₆): Aromatic protons resonate at δ 7.45–7.81 ppm (multiplet), with the amino proton as a singlet at δ 11.28 ppm . The phenyl group protons appear as a multiplet at δ 7.20–7.45 ppm .

  • ¹³C NMR: The cyano carbon is observed at δ ≈ 118 ppm, while the carbonyl carbon (if present) resonates at δ ≈ 168 ppm .

Physicochemical Properties

Table 2: Key Physical Properties

PropertyValueReference
Melting Point285–293°C
SolubilityDMSO, DMF
Molar Mass316.3 g/mol
StabilityAir-stable, hygroscopic

Thermogravimetric analysis (TGA) indicates decomposition above 300°C, consistent with fused aromatic systems .

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